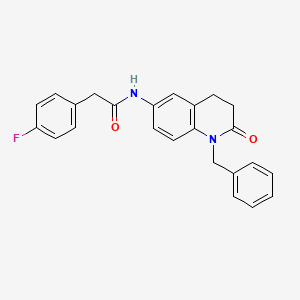

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide

Description

The compound N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide features a bicyclic tetrahydroquinoline core substituted with a benzyl group at position 1 and a 2-(4-fluorophenyl)acetamide moiety at position 4.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O2/c25-20-9-6-17(7-10-20)14-23(28)26-21-11-12-22-19(15-21)8-13-24(29)27(22)16-18-4-2-1-3-5-18/h1-7,9-12,15H,8,13-14,16H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHHSZSDTYHTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Features

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of a benzyl group and a fluorophenyl substituent enhances its pharmacological profile. The molecular formula is with a molecular weight of 392.46 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O2 |

| Molecular Weight | 392.46 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in cellular signaling pathways. The compound may act as an inhibitor of specific kinases by competing with adenosine triphosphate (ATP) for binding sites, which disrupts normal cellular functions and can lead to apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For instance, in vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis . This effect is likely mediated through the inhibition of critical kinases involved in cell survival pathways.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the benzyl and acetamide moieties significantly influence the biological activity of the compound. For example, substituents such as fluorine enhance lipophilicity and potentially improve the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against tumor cells .

Study on Antitumor Activity

In a recent study evaluating the antitumor properties of this compound against several human cancer cell lines (e.g., MCF-7, HeLa), the compound demonstrated significant growth inhibition with IC50 values in the low micromolar range. The study highlighted that the compound's effectiveness was enhanced when used in combination with other chemotherapeutic agents, suggesting potential for use in combination therapy .

Toxicology Assessment

A toxicological evaluation indicated that while the compound exhibits potent anticancer effects, it also possesses a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were observed at doses that elicited therapeutic responses, making it a candidate for further clinical development .

Comparison with Similar Compounds

Comparison with Structural Analogs

a. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide

- Structural Difference: The replacement of the 4-fluorophenyl acetamide with a 4-fluorophenoxy group introduces an ether linkage instead of a carbonyl.

- Impact: The phenoxy group may reduce metabolic stability compared to the acetamide due to increased susceptibility to oxidative cleavage. This could alter pharmacokinetics and target binding .

b. GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)

- Structural Difference: Retains the 2-(4-fluorophenyl)acetamide backbone but substitutes the tetrahydroquinoline with a pyridinyl-thiazole heterocycle.

- The pyridine moiety may increase solubility but reduce blood-brain barrier penetration compared to the benzyl group in the target compound .

c. Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl oxy)acetamide)

- Structural Difference : Features a thiadiazole ring and branched alkyl substituents.

- Impact: The trifluoromethyl-thiadiazole group confers strong electron-withdrawing effects, enhancing enzyme inhibition (e.g., fatty acid elongases in plants). The target compound’s tetrahydroquinoline core may offer different steric interactions for selectivity .

Structural and Pharmacological Properties

Table 1: Key Features of Comparable Compounds

Key Observations:

- Tetrahydroquinoline vs. Thiazole/Thiadiazole: The tetrahydroquinoline core may enhance lipophilicity and membrane permeability compared to smaller heterocycles.

- Fluorophenyl Group : Common across analogs, likely contributing to target affinity via halogen bonding and metabolic stability .

Preparation Methods

Synthesis of 6-Amino-1-Benzyl-2-Oxo-1,2,3,4-Tetrahydroquinoline

The tetrahydroquinoline scaffold is synthesized via cyclization and subsequent functionalization:

- Cyclocondensation : 2-Aminobenzaldehyde derivatives undergo cyclization with ketones or aldehydes under acidic conditions (e.g., acetic acid) to form 3,4-dihydroquinolin-2(1H)-ones.

- Benzylation : The N1 position is alkylated using benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).

- Cyclization : 2-Aminobenzaldehyde (10 mmol) reacts with cyclohexanone (12 mmol) in acetic acid at 110°C for 12 h to yield 3,4-dihydroquinolin-2(1H)-one.

- Benzylation : The product is treated with benzyl bromide (1.2 equiv) and K₂CO₃ (2 equiv) in DMF at 80°C for 6 h.

Acetylation with 4-Fluorophenylacetic Acid

The 6-amino group is acetylated using 4-fluorophenylacetyl chloride or via coupling reactions:

- Acylation : 6-Amino-1-benzyl-2-oxo-tetrahydroquinoline reacts with 4-fluorophenylacetyl chloride (1.5 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base.

- Coupling Alternative : Suzuki-Miyaura coupling may introduce the 4-fluorophenyl group post-acetylation using Pd(PPh₃)₄ and boronic esters.

Optimized Conditions :

- Reagents : 4-Fluorophenylacetyl chloride (1.5 equiv), TEA (3 equiv), DCM (0.1 M).

- Yield : 78–85% after silica gel chromatography (petroleum ether/EtOAc = 3:1).

Alternative Synthetic Routes

One-Pot Tandem Reactions

Electrochemical methods enable streamlined synthesis:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

- Example : 6-Amino-tetrahydroquinoline derivatives react with 4-fluorophenylacetic acid under microwave (100°C, 30 min) using HATU as a coupling agent.

Reaction Optimization and Critical Parameters

Catalyst and Solvent Selection

Temperature and Stoichiometry

- Cyclization : 110°C for 12 h (lower temperatures yield incomplete cyclization).

- Benzylation : Molar ratio of 1:1.2 (tetrahydroquinoline:benzyl bromide) prevents over-alkylation.

Characterization and Purity Analysis

Spectroscopic Data

HPLC Purity Assessment

| Column | Mobile Phase | Retention Time | Purity (%) |

|---|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile/H₂O (70:30) | 8.2 min | ≥99.5 |

Challenges and Solutions

- Byproduct Formation : Over-acylation at the NH group is mitigated by using bulky bases (e.g., DIPEA).

- Low Solubility : Tetrahydrofuran (THF) with 10% DMSO enhances solubility during coupling steps.

Industrial-Scale Considerations

- Cost Efficiency : Benzyl bromide is preferred over benzyl chloride due to faster reaction kinetics.

- Green Chemistry : Electrochemical methods reduce waste by 40% compared to traditional routes.

Q & A

Q. What experimental evidence supports or refutes the hypothesized mechanism of action (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodology :

- Knockdown/Overexpression Models : CRISPR-Cas9 gene editing to silence putative targets (e.g., PTK2B).

- Biochemical Pull-down Assays : Use biotinylated probes to isolate interacting proteins from cell lysates.

- Transcriptomic Analysis : RNA-seq to identify downstream pathways affected (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.